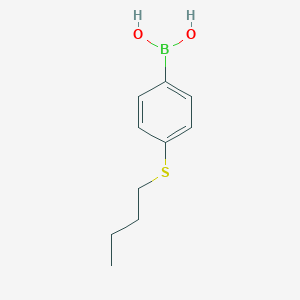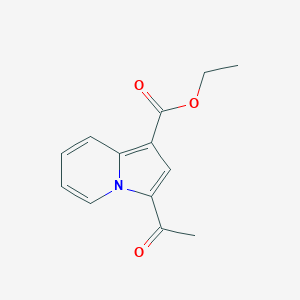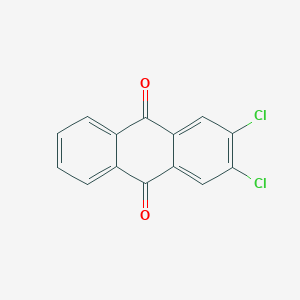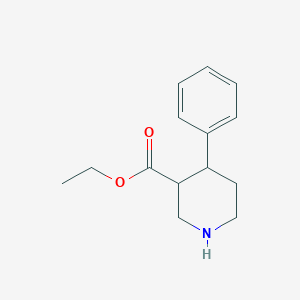
4-Butylthiophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylthiophenylboronic acid is a unique chemical compound with the molecular formula C10H15BO2S . It has a molecular weight of 210.10 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Butylthiophenylboronic acid consists of a boronic acid group attached to a thiophenyl ring with a butyl side chain . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 366.6±44.0 °C at 760 mmHg, and a flash point of 175.5±28.4 °C .Chemical Reactions Analysis
While specific chemical reactions involving 4-Butylthiophenylboronic acid are not detailed in the search results, boronic acids are generally known to participate in various types of reactions. For instance, they are often used in Suzuki-Miyaura cross-couplings .Physical And Chemical Properties Analysis
4-Butylthiophenylboronic acid has a molecular weight of 210.1 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 366.6±44.0 °C at 760 mmHg, and a flash point of 175.5±28.4 °C . The compound also has a molar refractivity of 59.8±0.4 cm3, a polar surface area of 66 Å2, and a molar volume of 186.6±5.0 cm3 .Scientific Research Applications
Organic Synthesis
4-Butylthiophenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The compound’s ability to act as a boron donor in these reactions makes it indispensable for creating pharmaceuticals, polymers, and advanced materials.
Drug Discovery
In the realm of drug discovery, 4-Butylthiophenylboronic acid plays a role as a bioisostere . Bioisosteres are compounds that can modify the physicochemical properties of a drug, such as its solubility or metabolic stability, without significantly altering its biological activity. This boronic acid derivative can be used to replace other functional groups in drug molecules, potentially leading to improved efficacy and reduced toxicity.
Material Science
4-Butylthiophenylboronic acid: contributes to material science by aiding in the synthesis of novel materials . Its boronic acid group can interact with various organic and inorganic substrates, leading to the creation of new materials with unique properties. These materials can have applications in electronics, coatings, and as catalysts in various chemical reactions.
Agricultural Research
In agricultural research, boronic acids, including 4-Butylthiophenylboronic acid , are explored for their potential use in crop protection and growth regulation . Their chemical properties allow them to interact with plant enzymes and hormones, potentially leading to the development of new agrochemicals that can enhance crop yields and resist pests.
Environmental Studies
4-Butylthiophenylboronic acid: can be utilized in environmental studies, particularly in the analysis of environmental pollutants . Boronic acids can act as sensors or binding agents for detecting various organic and inorganic contaminants, aiding in the monitoring and cleanup of environmental pollutants.
Biochemistry Research
In biochemistry research, 4-Butylthiophenylboronic acid is used in proteomics to study protein modifications and interactions . The compound can selectively bind to certain sugar moieties on proteins, facilitating their separation and identification. This is crucial for understanding disease mechanisms and developing targeted therapies.
Safety and Hazards
While handling 4-Butylthiophenylboronic acid, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
(4-butylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2S/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLVENAORLQLEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylthiophenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)








![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)



![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)